molecular formula C21H22N2O3 B2507143 1-[(2,5-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898438-22-7

1-[(2,5-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2507143
CAS No.: 898438-22-7
M. Wt: 350.418
InChI Key: IKQVZKPYYDDZKS-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that combines a tetrahydropyrazine ring with substituted phenyl groups

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for use in the synthesis of advanced polymers, coatings, and other industrial materials.

Safety and Hazards

Information regarding the safety and hazards of this compound is not available .

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 2,5-dimethylphenyl and 2-ethoxyphenyl groups is typically done through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with similar compounds such as:

    1-[(2,5-Dimethylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione: This compound lacks the ethoxy group, which may affect its solubility and reactivity.

    1-[(2,5-Dimethylphenyl)methyl]-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione: The presence of a methoxy group instead of an ethoxy group can influence the compound’s electronic properties and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-26-19-8-6-5-7-18(19)23-12-11-22(20(24)21(23)25)14-17-13-15(2)9-10-16(17)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQVZKPYYDDZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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